4-methoxy-N-(3-methylcyclopentyl)aniline
Description
BenchChem offers high-quality 4-methoxy-N-(3-methylcyclopentyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methoxy-N-(3-methylcyclopentyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
4-methoxy-N-(3-methylcyclopentyl)aniline |
InChI |
InChI=1S/C13H19NO/c1-10-3-4-12(9-10)14-11-5-7-13(15-2)8-6-11/h5-8,10,12,14H,3-4,9H2,1-2H3 |
InChI Key |
YEYIWBSZQOOPDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: 4-Methoxy-N-(3-methylcyclopentyl)aniline
[1]
Structural Identity & Stereochemical Dynamics
4-Methoxy-N-(3-methylcyclopentyl)aniline is a secondary aromatic amine characterized by a p-anisidine core N-alkylated with a 3-methylcyclopentyl ring.[1] This molecule serves as a critical intermediate in the synthesis of complex pharmaceutical scaffolds, particularly in the development of GPCR ligands and kinase inhibitors where lipophilic amine tails modulate binding affinity.
Chemical Nomenclature & Identifiers[2]
-
IUPAC Name: N-(4-methoxyphenyl)-3-methylcyclopentan-1-amine[1]
-
Molecular Weight: 205.30 g/mol [1]
-
SMILES: COc1ccc(NC2CC(C)CC2)cc1
-
Core Scaffold: p-Anisidine (4-Methoxyaniline)[1]
Stereoisomerism: The Critical Variable
The 3-methylcyclopentyl moiety introduces geometric isomerism that significantly impacts biological activity and physicochemical properties.[1] The nitrogen attachment at C1 and the methyl group at C3 can exist in either a cis or trans relationship.
-
Cis-Isomer: The amine and methyl groups are on the same face of the cyclopentane ring.[1]
-
Trans-Isomer: The amine and methyl groups are on opposite faces.[1]
Research Note: In standard reductive amination syntheses without stereocontrol, a diastereomeric mixture (typically ~1:1 to 3:1 cis:trans depending on thermodynamic stability) is obtained. High-precision medicinal chemistry applications may require chiral HPLC separation or the use of stereopure 3-methylcyclopentanone precursors.[1]
Figure 1: Stereochemical divergence in the 3-methylcyclopentyl tail.
Synthetic Methodology: Reductive Amination[4]
The most robust and scalable route to 4-methoxy-N-(3-methylcyclopentyl)aniline is the Reductive Amination of p-anisidine with 3-methylcyclopentanone.[1] This method is preferred over direct alkylation (using halides) to avoid over-alkylation to the tertiary amine.
Reaction Protocol
Reagents:
-
Ketone: 3-Methylcyclopentanone (1.1 equiv)[1]
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[1]
-
Catalyst: Acetic Acid (AcOH) (1.0 equiv) – Crucial for imine formation
Step-by-Step Workflow:
-
Imine Formation (In Situ): Dissolve 4-methoxyaniline in DCE under an inert atmosphere (N₂). Add 3-methylcyclopentanone and acetic acid. Stir at room temperature for 30–60 minutes to allow the equilibrium formation of the imine (Schiff base).
-
Checkpoint: The solution may darken slightly; this is normal.
-
-
Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ portion-wise. This mild reducing agent selectively reduces the protonated imine without reducing the ketone or the aromatic ring.
-
Safety: Evolution of hydrogen gas is minimal but ensure venting.[1]
-
-
Quenching & Workup: Stir overnight at room temperature. Quench with saturated aqueous NaHCO₃ (pH ~8-9). Extract with Dichloromethane (DCM) (3x).
-
Isolation: Purify via flash column chromatography (SiO₂).
-
Eluent: Hexanes:Ethyl Acetate (gradient 9:1 to 4:1). The secondary amine typically elutes after the excess ketone but before any unreacted aniline.
-
Figure 2: Reductive amination pathway using mild hydride donors.[1]
Physicochemical Profiling
Understanding the physicochemical landscape is vital for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior in drug discovery.
| Property | Predicted Value | Rationale |
| Molecular Weight | 205.30 Da | C₁₃H₁₉NO |
| LogP (Lipophilicity) | 3.2 ± 0.3 | The cyclopentyl ring adds significant lipophilicity compared to p-anisidine (LogP ~0.95).[1] |
| pKa (Base) | 5.8 ± 0.5 | Secondary anilines are slightly more basic than primary anilines due to alkyl donation, but the phenyl ring delocalization keeps it weakly basic. |
| H-Bond Donors | 1 | Secondary Amine (NH).[1] |
| H-Bond Acceptors | 2 | Methoxy Oxygen + Amine Nitrogen.[1] |
| Boiling Point | ~310°C | Estimated at 760 mmHg based on MW and polarity. |
| Solubility | High in DCM, DMSO, MeOH | Lipophilic tail ensures solubility in organic solvents; insoluble in water unless protonated (salt form). |
Spectroscopic Characterization (Diagnostic)
To validate the synthesis, look for these specific signals in the analytical data.
¹H-NMR (400 MHz, CDCl₃)
-
Aromatic Region (6.5 – 7.0 ppm): Two doublets (AA'BB' system) characteristic of p-substituted benzenes.[1]
-
δ 6.80 (d, 2H, ortho to OMe)
-
δ 6.60 (d, 2H, ortho to NH)
-
-
Methoxy Singlet: δ 3.75 (s, 3H).
-
Amine Proton: δ 3.0–3.5 (broad s, 1H, exchangeable with D₂O).
-
Methine (N-CH): δ 3.6–3.8 (m, 1H).[1] The chemical shift depends on the cis/trans environment.
-
Cyclopentyl Ring: Multiplets between δ 1.2–2.2 (6H).[1]
-
Methyl Group: δ 0.9–1.0 (d, 3H). Note: You may see two doublets if both diastereomers are present.[1]
Mass Spectrometry (ESI-MS)[1]
-
Target Ion: [M+H]⁺ = 206.3
-
Fragmentation: Expect loss of the methylcyclopentyl group to yield the p-anisidine radical cation (m/z 123).[1]
Applications & Derivatization[2]
This molecule is rarely a final product. It serves as a nucleophilic scaffold for building tertiary structures.
-
Urea Synthesis: Reaction with isocyanates to form N,N'-disubstituted ureas (common in kinase inhibitors).[1]
-
Amide Coupling: Reaction with acid chlorides to form sterically hindered amides.[1]
-
Heterocycle Formation: Cyclization precursors for quinolines or benzimidazoles.[1]
References
-
Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[1] Link
-
p-Anisidine Properties: National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 7732, p-Anisidine." PubChem, 2024. Link
-
Stereochemical Control: Gribble, G. W.[4] "Sodium Borohydride in Carboxylic Acid Media: A Review of the Synthetic Utility of Acyloxyborohydrides." Chemical Society Reviews, vol. 27, 1998, pp. 395-404.[1] Link
The Saturated Shift: p-Anisidine Cycloalkyl Analogs in Medicinal Chemistry
This is an in-depth technical guide on the design, synthesis, and application of cycloalkyl analogs of p-anisidine in medicinal chemistry.
Executive Summary
p-Anisidine (4-methoxyaniline) is a classic pharmacophore providing a rigid linker and a hydrogen bond donor/acceptor motif. However, it carries significant liabilities: genotoxicity (structural alert for quinone imine formation) and poor physicochemical properties (aromatic planarity leading to low solubility).
This guide details the strategic replacement of the p-anisidine core with saturated cycloalkyl bioisosteres—specifically bicyclo[1.1.1]pentane (BCP) , cubane , and cyclohexane . These "sp³-rich" analogs offer a solution to the "Escape from Flatland" challenge, improving metabolic stability and solubility while maintaining the critical vector orientation of the parent aniline.
The Rationale: Escaping the Aromatic Trap
The Toxicity Mechanism of p-Anisidine
The primary driver for replacing p-anisidine is its metabolic activation pathway. Unlike saturated amines, electron-rich anilines undergo bioactivation by Cytochrome P450 enzymes (specifically CYP1A2 and CYP2E1).
-
Mechanism: CYP450 mediates N-hydroxylation to form the N-hydroxyaniline. This intermediate dehydrates to form the highly electrophilic quinone imine .
-
Consequence: The quinone imine acts as a Michael acceptor, covalently binding to DNA (genotoxicity) or proteins (hepatotoxicity).
The Bioisosteric Solution
Replacing the central benzene ring with a saturated cycle breaks the conjugation.
-
Metabolic Safety: Without the aromatic system, the amine cannot form a quinone imine. The primary metabolic pathway shifts to benign Phase II conjugation (glucuronidation/acetylation) or oxidative deamination.
-
Vector Mimicry:
-
Trans-1,4-cyclohexane: Matches the 180° vector but is sterically bulkier.
-
Bicyclo[1.1.1]pentane (BCP): The "perfect" spacer. The distance between bridgehead carbons (1.85 Å) is shorter than the p-phenyl distance (2.79 Å), but the rigid linear geometry effectively mimics the substituent projection.
-
Cubane: A bioisostere that mimics the volume of benzene but with sp³ character.
-
Visualization: Toxicity vs. Safety Pathways
The following diagram contrasts the bioactivation of p-anisidine with the inertness of its BCP analog.
Figure 1: Comparative metabolic fate. The aromatic aniline creates a toxic electrophile, whereas the saturated BCP analog undergoes safe clearance.
Structural Design & Physicochemical Comparison
The shift from aromatic to aliphatic cores drastically alters the electronic landscape. The most critical change is basicity .
The Basicity Shift (pKₐ)
-
p-Anisidine: The nitrogen lone pair is delocalized into the ring. pKₐ ≈ 5.3 .[1] At physiological pH (7.4), it is neutral.
-
Cycloalkyl Amines: The nitrogen is on an sp³ carbon with no resonance withdrawal. pKₐ ≈ 9.0–10.5 . At pH 7.4, it is protonated (cationic).
-
Design Implication: This increase in basicity can improve solubility but may hinder permeability or cause hERG liability. To mitigate this, electron-withdrawing groups (EWGs) like fluorine are often added to the cycle, or the amine is acylated (amide formation).
Scaffold Comparison Table
| Feature | p-Anisidine | trans-1,4-Cyclohexane | Bicyclo[1.1.1]pentane (BCP) | Cubane |
| Hybridization | sp² (Flat) | sp³ (3D, Chair) | sp³ (Rigid, Linear) | sp³ (Rigid, Cube) |
| Vector Angle | 180° | ~180° | 180° | 180° |
| Distance (C1-C4) | 2.79 Å | ~3.0 Å | 1.85 Å (shorter) | 2.72 Å |
| LogP (Lipophilicity) | High | Moderate | Low (Lower lipophilicity) | Moderate |
| Solubility | Low | Improved | Excellent | Good |
| Metabolic Risk | High (Quinone Imine) | Low | Very Low | Low |
Synthetic Methodologies
Synthesizing BCP analogs is significantly more complex than purchasing anilines. The following protocols outline the "Strain-Release" and "Carboxylic Acid" routes, which are the industry standards.
Protocol A: Synthesis of BCP-Amine Core (Strain-Release)
This method utilizes [1.1.1]propellane, a highly strained precursor.
Reagents:
-
[1.1.1]Propellane (generated in situ or stored as ether solution).
-
Secondary amine (or dibenzylamine for primary amine synthesis).
-
Turbogrig (iPrMgCl·LiCl).
Workflow:
-
Propellane Formation: Treat 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane with MeLi to generate [1.1.1]propellane.
-
Amination: React propellane with the desired amine (or protected amine source) under radical or anionic conditions.
-
Note: Direct addition of amines to propellane often requires "Turbobasic" conditions to open the central bond.
-
Protocol B: Modular Synthesis via BCP-Dicarboxylic Acid
For p-anisidine analogs (where one end is an amine and the other an ether), the dicarboxylic acid route allows differentiation of the two bridgehead carbons.
Step-by-Step Protocol:
-
Starting Material: Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.[2]
-
Mono-esterification: React with 1 equivalent of MeOH/H⁺ to yield the mono-methyl ester.
-
Curtius Rearrangement (Amine Installation):
-
Treat the free acid with Diphenylphosphoryl azide (DPPA) and Triethylamine (TEA) in t-Butanol at 80°C.
-
Result: The Boc-protected amine (1-Boc-amino-3-methoxycarbonyl-BCP).
-
-
Ether Formation (The "Anisole" Mimic):
-
Reduce the remaining ester to an alcohol (LiBH₄).
-
Perform O-methylation (NaH, MeI) to install the methoxy group.
-
Alternative: Many med-chem programs replace the methoxy with a Trifluoromethyl or Methyl group at this stage to prevent metabolic O-dealkylation.
-
Visualization: Modular Synthesis Workflow
Figure 2: Modular synthesis of 1,3-disubstituted BCP analogs from dicarboxylic acid precursors.
Case Studies & Application
Pfizer: Gamma-Secretase Inhibitor (BMS-708,163 Analog)
In a landmark study, Pfizer replaced the central p-fluorophenyl ring of a gamma-secretase inhibitor with a BCP moiety.
-
Challenge: The parent phenyl compound had solubility issues and high lipophilicity.
-
Solution: BCP replacement.
-
Outcome:
-
Solubility: Increased >50-fold.
-
Permeability: Maintained passive permeability despite the increased Fsp³.
-
Metabolism: Improved microsomal stability by eliminating the aromatic ring prone to oxidation.
-
Cuneanes and Cubanes
While BCP is the dominant scaffold, cubanes have been used to replace phenyl rings in anticancer agents like Sonidegib .
-
Insight: Cubane is larger than BCP and mimics the volume of benzene better, but it is more lipophilic than BCP. It serves as a "backup" scaffold when BCP analogs are too small to fill the hydrophobic pocket.
Experimental Validation Protocols
Metabolic Stability Assay (Microsomal)
To validate the "safety" of the cycloalkyl analog vs. the p-anisidine parent.
-
Preparation: Incubate test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH-regenerating system.
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Success Criteria: The BCP analog should show a significantly longer half-life (t1/2) and no formation of GSH-trapped reactive metabolites (glutathione adducts) compared to the p-anisidine control.
LogD and pKa Determination
Because of the basicity shift, experimental pKa is required.
-
Method: Potentiometric titration (e.g., Sirius T3).
-
Protocol: Titrate 10 mM stock of the amine from pH 2 to pH 12.
-
Expectation: Expect pKa shifts from ~5 (anisidine) to ~9 (BCP-amine). If the pKa is too high for the target, consider flanking the amine with a fluorine atom on the BCP cage (3-fluoro-1-aminobicyclo[1.1.1]pentane) to lower the pKa via inductive withdrawal.
References
-
Stepan, A. F., et al. (2012).[2][3] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry. Link
-
Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link
-
Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. Link
-
Gianatassio, R., et al. (2016). "Strain-Release Amination." Science. Link
-
Denisenko, A., et al. (2021). "Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid." The Journal of Organic Chemistry. Link
Sources
Methodological & Application
Application Note: High-Efficiency Synthesis of 4-Methoxy-N-(3-methylcyclopentyl)aniline via Reductive Amination
Executive Summary & Strategic Importance
The synthesis of 4-methoxy-N-(3-methylcyclopentyl)aniline represents a classic yet critical transformation in medicinal chemistry: the coupling of an electron-rich aniline with a substituted cyclic ketone. This specific scaffold serves as a valuable intermediate in the development of kinase inhibitors and GPCR ligands, where the N-alkylated aniline moiety modulates lipophilicity and metabolic stability.
This guide details a Direct Reductive Amination (DRA) protocol utilizing Sodium Triacetoxyborohydride (STAB) . Unlike traditional two-step methods (imine isolation followed by reduction) or harsh cyanoborohydride conditions, this protocol offers a "one-pot," safety-optimized workflow that minimizes side reactions such as over-alkylation and maximizes diastereoselectivity.
Key Advantages of this Protocol
-
Chemoselectivity: STAB reduces the in situ generated iminium ion significantly faster than the ketone precursor, preventing the reduction of the starting material to the alcohol (3-methylcyclopentanol).
-
Safety Profile: Eliminates the use of toxic sodium cyanoborohydride (
) and high-pressure hydrogenation. -
Operational Simplicity: Performed at room temperature under air (though inert atmosphere is recommended for reproducibility).
Retrosynthetic & Mechanistic Analysis
The reaction proceeds via the condensation of p-anisidine (1) and 3-methylcyclopentanone (2) to form a hemiaminal, which dehydrates to an iminium ion (3) . The iminium species is then selectively reduced by the hydride source.[1]
Mechanistic Insight: The Role of Acetic Acid
For sterically hindered or less reactive ketones like 3-methylcyclopentanone, the equilibrium formation of the imine is often unfavorable. The addition of Acetic Acid (AcOH) is not optional; it acts as a general acid catalyst to protonate the carbonyl oxygen, facilitating nucleophilic attack by the aniline, and subsequently aids in the dehydration step to generate the reactive iminium species.
Stereochemical Considerations
The 3-methyl substituent on the cyclopentyl ring introduces stereocomplexity. The product will be obtained as a mixture of cis- and trans- diastereomers.
-
Hydride Attack: The hydride donor (STAB) generally approaches from the less sterically hindered face of the iminium ring.
-
Thermodynamic vs. Kinetic: While STAB reductions are typically kinetically controlled, the ratio of cis/trans isomers depends heavily on the ring conformation of the transition state. Researchers should anticipate a diastereomeric ratio (d.r.) ranging from 1:1 to 3:1, separable via high-performance flash chromatography if required.
Experimental Workflow Visualization
The following diagram outlines the reaction logic and critical decision points.
Caption: Workflow for the reductive amination of p-anisidine with 3-methylcyclopentanone using STAB.
Detailed Experimental Protocol
Reagents & Stoichiometry[2][3]
| Component | Role | Equiv. | MW ( g/mol ) | Notes |
| 4-Methoxyaniline | Limiting Reagent | 1.0 | 123.15 | Darkens on storage; use fresh. |
| 3-Methylcyclopentanone | Electrophile | 1.1 - 1.2 | 98.14 | Slight excess drives conversion. |
| Sodium Triacetoxyborohydride (STAB) | Reductant | 1.4 - 1.5 | 211.94 | Moisture sensitive; handle quickly. |
| Acetic Acid (Glacial) | Catalyst | 1.0 - 2.0 | 60.05 | Essential for ketone activation. |
| 1,2-Dichloroethane (DCE) | Solvent | -- | -- | Preferred over THF for rate. |
Step-by-Step Procedure
1. Preparation of the Reaction Mixture
-
In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyaniline (1.0 equiv) in 1,2-Dichloroethane (DCE) (concentration ~0.2 M).
-
Add 3-methylcyclopentanone (1.1 equiv) to the solution.
-
Add Glacial Acetic Acid (1.5 equiv).
-
Expert Tip: Stir this mixture at room temperature for 15–30 minutes before adding the reducing agent. This "pre-equilibrium" period allows the hemiaminal/iminium concentration to build up, improving efficiency.
2. Reductive Step
-
Cool the mixture slightly (0°C) if working on a scale >5g to manage exotherms; otherwise, room temperature is acceptable.
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portionwise over 5–10 minutes.
-
Observation: Mild gas evolution (
) may occur, but it is generally suppressed compared to .
-
-
Allow the reaction to stir at room temperature under Nitrogen or Argon atmosphere.
3. Monitoring
-
Timeframe: Reaction typically completes in 2–6 hours.
-
TLC: Eluent 20% EtOAc in Hexanes. Stain with Ninhydrin (amine detection) or PMA.
-
LCMS: Look for product mass
.
4. Workup (The "Self-Validating" Purification)
-
Quench the reaction by adding saturated aqueous
solution. Stir for 15 minutes until gas evolution ( from AcOH neutralization) ceases. -
Extract the aqueous layer with Dichloromethane (DCM) (3 x volumes).
-
Combine organic layers and wash with:
-
Saturated
(removes residual acid). -
Brine (saturated NaCl).
-
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
5. Purification
-
The crude oil usually contains the product and excess ketone.
-
Flash Chromatography: Silica gel. Gradient elution: 0%
20% EtOAc in Hexanes. -
The product is a secondary amine and may streak; adding 1% Triethylamine (TEA) to the eluent can sharpen the peak.
Analytical Characterization & Troubleshooting
Expected Data
-
Appearance: Pale yellow to brown oil (oxidizes slowly in air).
-
1H NMR (Diagnostic Signals):
- 6.5 - 6.8 ppm (4H, aromatic AA'BB' system).
- 3.7 ppm (3H, s, -OCH3).
- 3.6 - 3.8 ppm (1H, m, N-CH-cyclopentyl). Note: This multiplet may appear broadened or split due to the presence of diastereomers.
- 1.0 ppm (3H, d, methyl group).
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Insufficient Acetic Acid | Increase AcOH to 2.0-3.0 equiv to force iminium formation. |
| Ketone Reduction | STAB added too fast / No pre-stir | Ensure 30 min pre-stir of Amine+Ketone+Acid before adding STAB. |
| Dialkylation | N/A for this substrate | Steric bulk of the cyclopentyl ring prevents tertiary amine formation effectively. |
| Emulsion in Workup | Acetic acid salts | Add solid NaCl to the aqueous layer or use a small amount of MeOH to break the emulsion. |
References
-
Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1] The definitive protocol for STAB-mediated reductive amination.
-
Gribble, G. W. (1998). "Sodium borohydride in carboxylic acid media: a phenomenal reduction system." Chemical Society Reviews, 27, 395-404. Mechanistic background on borohydride behavior in acidic media.
- Tripathy, P. B., et al. (2018). "Stereoselective synthesis of substituted cyclopentylamines." Tetrahedron Letters.
-
Organic Chemistry Portal. "Reductive Amination." Verified general reaction conditions and reagent properties.
Sources
Application Notes and Protocols for Reductive Amination Using Sodium Triacetoxyborohydride (STAB)
Introduction: The Strategic Advantage of Sodium Triacetoxyborohydride in Amine Synthesis
The synthesis of amines is a cornerstone of modern organic chemistry, particularly within the pharmaceutical and agrochemical industries where carbon-nitrogen bonds are fundamental to the bioactivity of countless molecules.[1][2][3][4] Among the myriad of methods for amine synthesis, reductive amination of carbonyl compounds stands out for its efficiency and broad applicability.[1][5][6] This one-pot reaction, which combines a carbonyl compound and an amine to form an imine that is subsequently reduced, offers a direct route to primary, secondary, and tertiary amines.[1][5][7][8]
The choice of reducing agent is paramount to the success of a reductive amination.[1][9] While powerful hydrides like sodium borohydride (NaBH₄) can be employed, their lack of selectivity often leads to the undesired reduction of the starting carbonyl compound.[5][8][9][10] Conversely, sodium triacetoxyborohydride, NaBH(OAc)₃, often abbreviated as STAB, has emerged as a reagent of choice for this transformation.[5] Its attenuated reactivity, a consequence of the steric bulk and electron-withdrawing nature of the three acetoxy groups, allows for the selective reduction of the intermediate iminium ion over the parent aldehyde or ketone.[1][5][9][11] This selectivity enables a convenient one-pot procedure with higher yields and fewer side products compared to other borohydrides.[9][12][13] Furthermore, STAB offers a significant safety advantage over the toxic sodium cyanoborohydride (NaBH₃CN), which can generate hazardous cyanide byproducts.[1][5][7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of sodium triacetoxyborohydride in reductive amination protocols. We will delve into the underlying mechanism, provide detailed and validated experimental procedures, discuss the scope and limitations of the reagent, and offer practical troubleshooting advice.
Understanding the Mechanism: The Selectivity of STAB
The success of a one-pot reductive amination hinges on the reducing agent's ability to preferentially reduce the iminium ion intermediate over the starting carbonyl compound.[1] The reaction proceeds through two key stages that occur in situ:
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate.[5] Under neutral or weakly acidic conditions, this hemiaminal undergoes dehydration to yield an imine.[1][5] The presence of a weak acid, such as acetic acid, can catalyze this step and protonate the imine to form a more electrophilic iminium ion.[3][11]
-
Hydride Transfer: Sodium triacetoxyborohydride then selectively delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final amine product.[11] The rate of reduction of the iminium ion is significantly faster than the reduction of the starting aldehyde or ketone, which is the basis for the high selectivity of STAB.[11]
The selectivity of STAB is attributed to the electronic and steric effects of the three acetoxy groups, which modulate the reactivity of the boron-hydrogen bond.[1][11]
Visualizing the Reductive Amination Workflow
Caption: Workflow of a one-pot reductive amination using STAB.
General Protocol for Reductive Amination with STAB
This protocol provides a general framework for the reductive amination of aldehydes and ketones using sodium triacetoxyborohydride. The specific quantities and reaction times may need to be optimized for different substrates.
Materials and Reagents
| Reagent/Material | Typical Specification |
| Aldehyde or Ketone | 1.0 equivalent |
| Amine | 1.0 - 1.2 equivalents |
| Sodium Triacetoxyborohydride (STAB) | 1.2 - 1.5 equivalents[9] |
| Anhydrous Solvent (DCE, THF, DCM) | Sufficient to make a 0.1 - 0.5 M solution |
| Acetic Acid (optional) | 1.0 equivalent (often used for ketones)[9] |
| Saturated aq. NaHCO₃ or Na₂CO₃ | For quenching |
| Organic Solvent for Extraction | e.g., Dichloromethane, Ethyl Acetate |
| Anhydrous Na₂SO₄ or MgSO₄ | For drying |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde or ketone (1.0 equiv.) and the amine (1.0-1.2 equiv.).
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)) to dissolve the reactants.[11][12][14] DCE is often the preferred solvent as reactions are generally faster.[11][12][13][15]
-
Optional: Acetic Acid Addition: For the reductive amination of ketones, the addition of acetic acid (1.0 equiv.) as a catalyst can be beneficial.[11][12][15] For aldehydes, this is often not necessary.[12][13][15] Stir the mixture for a few minutes at room temperature.
-
Addition of STAB: Carefully add sodium triacetoxyborohydride (1.2-1.5 equiv.) to the reaction mixture in portions. The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1 to 24 hours.
-
Work-up:
-
Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by flash column chromatography, distillation, or recrystallization as needed.
Example Protocol: Synthesis of 1-(3-methoxyphenyl)-N,N-dimethylmethanamine[18]
A solution of m-anisaldehyde (1.00 g, 7.34 mmol), dimethylamine hydrochloride (1.20 g, 14.7 mmol), sodium acetate (964 mg, 11.8 mmol), and acetic acid (253 µL, 4.41 mmol) in THF (30 mL) was stirred at 0 °C for 5 minutes.[16] Sodium triacetoxyborohydride (3.42 g, 16.2 mmol) was then added to the solution, and the mixture was stirred at room temperature for 1 hour.[16] The reaction was quenched with saturated aqueous NaHCO₃, and the aqueous layer was extracted with dichloromethane.[16] The combined organic layers were dried over anhydrous sodium sulfate and filtered.[16] The solvent was removed under reduced pressure, and the residue was purified by NH silica gel column chromatography to yield the product as a colorless liquid (940 mg, 77% yield).[16]
Scope, Limitations, and Troubleshooting
Substrate Scope
Sodium triacetoxyborohydride is a versatile reagent with a broad substrate scope.[12]
-
Aldehydes: Both aliphatic and aromatic aldehydes readily undergo reductive amination.[12][13]
-
Ketones: Acyclic and cyclic aliphatic ketones are generally good substrates.[12][13][14] Aromatic and α,β-unsaturated ketones can be more challenging.[12][13]
-
Amines: Primary and secondary amines, including weakly basic and non-basic amines, are suitable for this reaction.[7][12][14]
Limitations
-
Steric Hindrance: Severely sterically hindered ketones and amines may react slowly or not at all.[12][13]
-
Aromatic Ketones: The reductive amination of aromatic ketones can be sluggish.[12][13]
-
Over-alkylation: With primary amines, dialkylation to form a tertiary amine can sometimes be a side reaction, although it is generally slow.[11] In such cases, a two-step procedure of first forming the imine followed by reduction with NaBH₄ can be a better alternative.[11][13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Degraded STAB due to moisture exposure.[15] - Insufficient amount of STAB. - Low reactivity of substrates. | - Use a fresh bottle of STAB or store it properly in a desiccator.[15] - Increase the equivalents of STAB (up to 2.0 equiv.). - For ketones, add acetic acid as a catalyst.[12][15] - Increase the reaction time or gently heat the reaction. |
| Low Yield | - Competing reduction of the carbonyl starting material. - Side reactions such as over-alkylation. | - Ensure the quality of the STAB. - For primary amines, consider a two-step protocol.[11][13] |
| Formation of Alcohol Byproduct | - Use of protic solvents (e.g., methanol) which can react with STAB.[1][10][15] | - Use anhydrous aprotic solvents like DCE, THF, or DCM.[1][10] |
Safety and Handling
Sodium triacetoxyborohydride is a water-reactive and moisture-sensitive solid.[17][18][19]
-
Handling: Always handle STAB in a well-ventilated fume hood.[19][20] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[18][19][20] Avoid creating dust.[20][21]
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere.[19][20][22]
-
Reactivity: STAB reacts with water and protic solvents to release flammable hydrogen gas.[18][19] It is incompatible with methanol.[1][17]
-
Disposal: Dispose of unused reagent and reaction waste in accordance with local regulations.
Visualizing the Reaction Mechanism
Caption: Mechanism of STAB-mediated reductive amination.
Conclusion
Sodium triacetoxyborohydride is a mild, selective, and safe reagent for the reductive amination of a wide range of aldehydes and ketones. Its suitability for one-pot procedures makes it an invaluable tool in modern organic synthesis, particularly in the development of novel pharmaceuticals and other fine chemicals. By understanding the underlying mechanism and adhering to the protocols and safety guidelines outlined in this document, researchers can effectively leverage the power of STAB to streamline the synthesis of diverse amine-containing molecules.
References
- Benchchem. Essential Safety and Logistics for Handling Sodium Triacetoxyborohydride. (URL: )
- lifechem pharma. Safety And Handling Guidelines For Sodium Triacetoxyborohydride. (2024-08-28). (URL: )
- AK Scientific, Inc. Sodium triacetoxyborohydride. (URL: )
- Common Organic Chemistry. Sodium Triacetoxyborohydride (STAB). (URL: )
- ChemicalBook. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method. (2024-12-16). (URL: )
- Abdel-Magid, A. F., & Maryanoff, C. A.
- Fisher Scientific.
- Loba Chemie. SODIUM TRIACETOXY BOROHYDRIDE FOR SYNTHESIS MSDS. (2017-06-06). (URL: )
- Merck Millipore. Sodium Triacetoxyborohydride. (URL: )
- Wikipedia.
- TCI. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride. (2024-09-16). (URL: )
- Benchchem. troubleshooting incomplete conversion in sodium triacetoxyborohydride reactions. (URL: )
-
Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. (1996). (URL: [Link])
- Myers, A. G.
-
Organic Chemistry Portal. Sodium triacetoxyborohydride. (URL: [Link])
- Benchchem. A Head-to-Head Battle of Hydrides: STAB vs.
-
Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (URL: [Link])
-
Common Conditions. Reductive Amination. (URL: [Link])
-
Master Organic Chemistry. Reductive Amination, and How It Works. (2017-09-01). (URL: [Link])
-
Sciencemadness.org. A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. (URL: [Link])
-
Oliphant, S. J., & Morris, R. H. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. (2022-08-19). (URL: [Link])
-
Sciencemadness.org. Sodium triacetoxyborohydride. (2017-03-01). (URL: [Link])
-
PMC. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. (2020-07-03). (URL: [Link])
-
Reddit. Reductive animations with Sodium Triacetoxyborohydride (STAB). (2025-06-19). (URL: [Link])
-
Scribd. Org. Process Res. Dev. 2006, 10, 5, 971-1031 (STAB Amination Reductrice Review). (URL: [Link])
-
PubMed. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. (2022-08-19). (URL: [Link])
-
Thesis Template. Density Functional Theory (DFT) Study on Selective Reductive Amination of Sodium Triacetoxyborohydride (STAB). (URL: [Link])
-
YouTube. Reducing behaviour of sodium triacetoxyborohydride. (2020-06-23). (URL: [Link])
-
AIR Unimi. Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. (URL: [Link])
Sources
- 1. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. Sodium triacetoxyborohydride [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 14. chemistry.mdma.ch [chemistry.mdma.ch]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 17. Sodium Triacetoxyborohydride (STAB) [commonorganicchemistry.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. lifechempharma.com [lifechempharma.com]
- 20. aksci.com [aksci.com]
- 21. lobachemie.com [lobachemie.com]
- 22. fishersci.co.uk [fishersci.co.uk]
synthesis of chiral N-(3-methylcyclopentyl)aniline derivatives
Application Note: Precision Synthesis of Chiral N-(3-methylcyclopentyl)aniline Derivatives
Executive Summary
The
This guide details two validated protocols for synthesizing these derivatives:
-
Route A (Thermodynamic Control): Direct Reductive Amination for rapid access to the thermodynamically stable cis-isomer.
-
Route B (Kinetic Precision):
Displacement of Activated Alcohols for accessing the elusive trans-isomer or ensuring >99% de/ee.
Strategic Analysis: The Stereochemical Challenge
Unlike cyclohexane, which resides in a rigid chair conformation, cyclopentane exists in a dynamic "envelope" puckering equilibrium. In 1,3-disubstituted cyclopentanes:
-
Cis-isomer: Both substituents can adopt quasi-equatorial positions, making this the thermodynamic product .
-
Trans-isomer: One substituent is forced into a quasi-axial position, creating steric strain.
Therefore, standard reductive amination conditions often favor the cis-isomer, while accessing the trans-isomer requires stereospecific inversion strategies (
Visual Workflow: Synthetic Strategy
Figure 1: Decision tree for selecting the synthetic route based on the desired stereochemical outcome.
Protocol A: Direct Reductive Amination (Cis-Selective)
This method utilizes Sodium Triacetoxyborohydride (STAB) , a mild hydride donor that tolerates functional groups. The use of Titanium(IV) isopropoxide (
Target: Synthesis of
Reagents & Equipment
- -3-Methylcyclopentanone (1.0 equiv)
-
Aniline derivative (1.1 equiv)
- (1.2 equiv)
- (1.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
Inert atmosphere (
or Ar)[1]
Step-by-Step Methodology
-
Imine Formation:
-
Charge a flame-dried reaction flask with
-3-methylcyclopentanone (10 mmol) and anhydrous DCM (20 mL). -
Add the aniline (11 mmol) followed by dropwise addition of
(12 mmol) under nitrogen. -
Mechanism:[2][3][4] The solution will turn slightly yellow/orange. Stir at ambient temperature for 6–12 hours.
-
Checkpoint: Monitor by TLC or LCMS. The ketone peak should disappear, replaced by the imine mass
.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add
(15 mmol) in portions over 15 minutes. -
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Note:
is preferred over due to lower toxicity and better selectivity [1].
-
-
Workup (Critical for Ti Removal):
-
Quench the reaction with saturated aqueous
(20 mL). -
Crucial Step: The titanium will form a sticky white precipitate (
). Dilute with EtOAc (50 mL) and add Celite. Stir for 15 mins. -
Filter through a pad of Celite to remove titanium salts.
-
Wash the organic layer with brine, dry over
, and concentrate.
-
-
Purification:
-
Purify via flash column chromatography (Hexanes/EtOAc).
-
Expected Outcome: Predominantly cis-isomer (dr typically 3:1 to 6:1 depending on aniline sterics).
-
Protocol B: Stepwise Inversion (Trans-Selective)
To access the trans-isomer (or to guarantee >99% de for the cis isomer by inverting a trans alcohol), we use a substitution strategy. This relies on the Walden inversion inherent in
Target: Synthesis of
Step 1: Stereoselective Reduction of Ketone
-
Reagent: L-Selectride (Lithium tri-sec-butylborohydride).
-
Mechanism: The bulky hydride attacks from the less hindered equatorial face, forcing the hydroxyl group into the axial position (Trans to the methyl).
-
Protocol:
-
Dissolve
-3-methylcyclopentanone in THF at -78°C. -
Add L-Selectride (1.1 equiv) dropwise.
-
Quench with
. -
Isolate
-3-methylcyclopentanol (Trans-alcohol).
-
Step 2: Activation and Displacement
-
Reagents: Methanesulfonyl chloride (MsCl),
, then Aniline, . -
Protocol:
-
Mesylation: React the alcohol with MsCl/Et3N in DCM at 0°C to form the mesylate. (Retention of configuration at this step).
-
Displacement: Dissolve the crude mesylate in DMF. Add Aniline (2.0 equiv) and
(2.0 equiv). -
Heat to 60–80°C for 12 hours.
-
Mechanism: The aniline attacks from the back face, inverting the stereocenter from Trans (axial) to Cis (equatorial) .
-
Note: To get the Trans-amine, you must start with the Cis-alcohol (obtained via
reduction, which is less selective, requiring chromatographic separation first).
-
Quality Control & Data Interpretation
Distinguishing cis and trans isomers on a flexible ring requires careful NMR analysis.
| Feature | Cis-Isomer (1R, 3R) | Trans-Isomer (1S, 3R) |
| C1-H Proton Signal | Downfield shift, typically broad multiplet ( | Upfield shift, narrower multiplet |
| NOE Signal | Strong NOE between C1-H and C3-Me protons (Spatial proximity) | Weak or No NOE between C1-H and C3-Me |
| HPLC Retention | Typically elutes later on Chiralpak AD-H (non-polar interaction) | Typically elutes earlier |
| Thermodynamic Stability | More stable (quasi-diequatorial) | Less stable (quasi-axial/equatorial) |
NOE Diagram Explanation: In the cis-isomer, the C1-H and the C3-Methyl group are on the same face of the ring (syn). Irradiating the Methyl group will enhance the C1-H signal. In the trans-isomer, they are on opposite faces (anti).
References
-
Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361.
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
-
PubChem Compound Summary. (2021). "N-cyclopentyl-N-(3-methylcyclopentyl)aniline."[6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chegg.com [chegg.com]
- 3. CN103086858A - Synthetic method of 3-methyl-cyclopentanone - Google Patents [patents.google.com]
- 4. US2061889A - Process for separation and purification of methyl amines - Google Patents [patents.google.com]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. N-cyclopentyl-N-(3-methylcyclopentyl)aniline | C17H25N | CID 53814962 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: 4-Methoxy-N-(3-methylcyclopentyl)aniline as a Pharma Intermediate
Part 1: Executive Summary & Strategic Utility
4-methoxy-N-(3-methylcyclopentyl)aniline is a specialized secondary amine intermediate used primarily in the synthesis of small-molecule therapeutics targeting kinases and G-protein coupled receptors (GPCRs).[1] In medicinal chemistry, this scaffold serves a dual purpose:
-
Pharmacophore Anchoring: The p-methoxyaniline moiety acts as a hydrogen bond acceptor/donor interface, often mimicking the adenine ring in ATP-competitive kinase inhibitors.[1]
-
ADME Modulation: The 3-methylcyclopentyl group introduces steric bulk and lipophilicity (LogP modulation) without the metabolic liability of flexible alkyl chains.[1] It restricts conformational freedom, potentially locking the molecule into a bioactive conformation.
This guide provides a validated protocol for its synthesis via reductive amination, strategies for diastereomeric resolution, and downstream coupling workflows.
Part 2: Chemical Profile & Properties[2][3][4][5]
| Property | Specification |
| IUPAC Name | N-(3-methylcyclopentyl)-4-methoxyaniline |
| Molecular Formula | C₁₃H₁₉NO |
| Molecular Weight | 205.30 g/mol |
| Physical State | Viscous oil or low-melting solid (depending on isomeric ratio) |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |
| Key Functional Groups | Secondary amine (nucleophile), Methoxy (electron donor) |
| Stereochemistry | Contains 2 chiral centers (C1, C3 of cyclopentyl ring).[1][2][3][4] Typically synthesized as a mixture of cis/trans diastereomers.[1] |
Part 3: Validated Synthesis Protocol
Methodology: Reductive Amination using STAB
Rationale: Direct alkylation of anilines with alkyl halides often leads to over-alkylation (quaternary salts).[1] Reductive amination using Sodium Triacetoxyborohydride (STAB) is the industry standard for this transformation due to its mild nature, preventing the reduction of the aromatic ring or cleavage of the methoxy group.
Reagents:
-
Substrate A: p-Anisidine (4-methoxyaniline) [CAS: 104-94-9][1][5][4]
-
Substrate B: 3-Methylcyclopentanone [CAS: 1757-42-2][1]
-
Reductant: Sodium triacetoxyborohydride (STAB) [CAS: 56553-60-7][1]
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[1]
Step-by-Step Procedure:
-
Imine Formation (Equilibrium Establishment):
-
In a dry 250 mL round-bottom flask under N₂ atmosphere, dissolve p-anisidine (10.0 mmol, 1.23 g) in DCE (40 mL).
-
Add 3-methylcyclopentanone (11.0 mmol, 1.08 g, 1.1 equiv).
-
Add Glacial Acetic Acid (12.0 mmol, 0.7 mL).
-
Critical Step: Stir at Room Temperature (RT) for 30–60 minutes. This allows the hemiaminal/imine equilibrium to form before the reducing agent is introduced.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add STAB (14.0 mmol, 2.97 g, 1.4 equiv) portion-wise over 15 minutes. Note: Gas evolution (H₂) may occur; ensure venting.[1]
-
Allow the reaction to warm to RT and stir for 12–16 hours.
-
-
Quench & Workup:
-
Quench by slow addition of saturated aqueous NaHCO₃ (50 mL) until pH > 8.
-
Extract with DCM (3 x 30 mL).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification:
-
The crude oil contains a mixture of cis and trans diastereomers.
-
Flash Chromatography: Silica gel; Gradient 0–20% EtOAc in Hexanes.[1] The secondary amine typically elutes after excess ketone but before unreacted aniline.
-
Yield & Analysis:
-
Expected Yield: 75–85%[1]
-
Appearance: Pale yellow oil (oxidizes to brown upon air exposure).[1]
-
¹H NMR Diagnostic: Look for the methoxy singlet (~3.7 ppm) and the multiplet for the N-CH proton on the cyclopentyl ring (~3.8 ppm).[1]
Part 4: Stereochemical Considerations & Resolution
Since 3-methylcyclopentanone is often supplied as a racemate and the reduction creates a new chiral center, the product is a mixture of four isomers (two enantiomeric pairs of diastereomers: cis and trans).
-
Impact: In late-stage drug development, single isomers are required.[1]
-
Resolution Strategy:
-
Chiral HPLC: Use a polysaccharide-based column (e.g., Chiralpak AD-H or IC) with Heptane/IPA mobile phase.[1]
-
Crystallization: Convert the oil to a salt (e.g., Hydrochloride or Oxalate). The trans isomer often crystallizes more readily than the cis.
-
Part 5: Downstream Application Workflows
This intermediate is a "linker" module.[1] The secondary amine is the reactive handle for coupling to core scaffolds.
Workflow Visualization
Caption: Synthesis pathway of 4-methoxy-N-(3-methylcyclopentyl)aniline and its divergence into three primary pharmaceutical scaffold classes.
Protocol: Amide Coupling (Kinase Inhibitor Synthesis)
To attach this intermediate to a heteroaryl carboxylic acid (common in kinase programs):
-
Activation: Dissolve Carboxylic Acid (1.0 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv).[1] Stir for 10 min.
-
Coupling: Add 4-methoxy-N-(3-methylcyclopentyl)aniline (1.0 equiv).
-
Conditions: Stir at RT for 4–12 h.
-
Result: The secondary amine forms a tertiary amide.[1] The steric bulk of the 3-methylcyclopentyl group forces the aromatic ring into a specific twist, often improving selectivity for the target protein pocket.
Part 6: Safety & Handling (HSE)[1]
Hazard Class: Aniline Derivative.[1]
-
Acute Toxicity: Potential for methemoglobinemia (blue skin/lips) upon absorption.[1]
-
Handling:
-
Engineering Controls: All weighing and transfers must occur inside a certified fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety glasses.
-
Storage: Store under Nitrogen or Argon at 2–8°C. Anilines oxidize readily; brown discoloration indicates degradation.[1]
-
References
-
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.[1]
-
Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." Journal of Medicinal Chemistry, 54(10), 3451-3479.[1]
-
National Center for Biotechnology Information. (2024).[1] "PubChem Compound Summary for CID 53814962, N-cyclopentyl-N-(3-methylcyclopentyl)aniline" (Structural Analog Reference).[1] PubChem. [1]
-
Sigma-Aldrich. (2024).[1] "Safety Data Sheet: p-Anisidine." [1]
Sources
- 1. N-cyclopentyl-N-(3-methylcyclopentyl)aniline | C17H25N | CID 53814962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(3-Methoxyphenyl)aniline | C13H13NO | CID 2759561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. clearsynth.com [clearsynth.com]
- 4. echemi.com [echemi.com]
- 5. CAS 104-94-9: 4-Methoxyaniline | CymitQuimica [cymitquimica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Chemoselective Synthesis of N-Cycloalkyl Anilines via Borch Reductive Amination
Executive Summary
This application note details the robust synthesis of N-cycloalkyl anilines using sodium cyanoborohydride (
Scientific Foundation: The Borch Reduction Mechanism
The Chemoselectivity Paradox
The core challenge in reductive amination is preventing the direct reduction of the ketone (to an alcohol) while promoting the reduction of the imine (to the amine).
-
Reagent: Sodium Cyanoborohydride (
). -
Electronic Effect: The electron-withdrawing cyano group (-CN) pulls electron density from the boron center. This stabilizes the B-H bond, making the hydride less nucleophilic than in standard sodium borohydride (
). -
The pH Switch:
-
pH 6–7:
is inert toward ketones but rapidly reduces iminium ions . -
pH < 3: The nitrile nitrogen becomes protonated, rendering the hydride capable of reducing ketones (undesired side reaction).
-
pH 4–5 (Target Zone): This is the "Goldilocks" zone where the aniline attacks the ketone to form an imine, which is protonated to an iminium ion, and subsequently reduced.
-
Reaction Pathway Visualization
The following diagram illustrates the kinetic competition and the critical role of acid catalysis in activating the intermediate for reduction.
Figure 1: Mechanistic pathway of Borch Reductive Amination. Note that the reduction step is fastest on the protonated Iminium species.
Strategic Protocol Design
Substrate Considerations
-
Anilines (Weak Nucleophiles): Unlike alkyl amines, the lone pair on an aniline nitrogen is delocalized into the aromatic ring. This makes the initial attack on the ketone sluggish. Implication: You must ensure the imine formation equilibrium is pushed forward (often using drying agents or extended stir times) before relying on the reduction.
-
Cycloalkanones (Sterics): Cyclohexanone is relatively unhindered, but substituted cycloalkanones (e.g., 2-methylcyclohexanone) introduce steric strain.
is small enough to access these hindered centers effectively.
Solvent and Catalyst Selection Table
| Component | Recommendation | Rationale |
| Solvent | Methanol (MeOH) | High solubility for polar intermediates; supports acid-base equilibrium. Ethanol is a viable alternative. |
| Acid Catalyst | Acetic Acid (AcOH) | Weak acid. Provides the necessary protons to generate the iminium ion without fully protonating the aniline (which would deactivate it). |
| Drying Agent | Molecular Sieves (3Å or 4Å) | Optional but recommended for electron-deficient anilines. Removes water to drive the equilibrium toward the imine. |
| Stoichiometry | 1.0 : 1.2 : 1.5 | (Amine : Ketone : Hydride). Excess ketone ensures full conversion of the valuable amine. |
Standard Operating Procedure (SOP)
Objective: Synthesis of N-cyclohexylaniline (Model Reaction). Scale: 10 mmol basis.
Materials
-
Aniline (10 mmol, 0.93 g)
-
Cyclohexanone (12 mmol, 1.18 g)
-
Sodium Cyanoborohydride (15 mmol, 0.94 g)
-
Acetic Acid (Glacial)
-
Methanol (Anhydrous, 30 mL)
-
Safety: Fume hood, cyanide waste container, bleach (for quenching).
Step-by-Step Protocol
-
Imine Formation (Pre-equilibrium):
-
In a round-bottom flask equipped with a stir bar, dissolve Aniline (1 equiv) and Cyclohexanone (1.2 equiv) in Methanol .
-
Add Acetic Acid dropwise. Monitor pH using wet pH paper; adjust until pH is approximately 4–5 .
-
Expert Tip: If the aniline is electron-deficient (e.g., 4-nitroaniline), add 2g of activated 4Å molecular sieves and stir for 2–4 hours before adding the reducing agent to maximize imine formation.
-
-
Reduction:
-
Cool the mixture to 0°C (ice bath). While cooling is not strictly necessary for stability, it suppresses potential exotherms upon hydride addition.
-
Add Sodium Cyanoborohydride (
) in 3 portions over 10 minutes. -
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.
-
-
Process Control (Self-Validation):
-
TLC Check: Elute in 20% EtOAc/Hexane.
-
Look for: Disappearance of Aniline spot.
-
Note: The imine intermediate may hydrolyze on the silica plate, appearing as the starting ketone/amine. Do not confuse this with incomplete reaction; look for the new, less polar product spot.
-
-
-
Workup (Cyanide Management):
-
Quench: Slowly add 1N NaOH until the solution is basic (pH > 10). This step is critical: High pH prevents the formation of HCN gas and keeps cyanide trapped as NaCN in the aqueous layer.
-
Extraction: Evaporate most of the Methanol under reduced pressure (rotary evaporator). Dilute the residue with water and extract 3x with Dichloromethane (DCM) or Ethyl Acetate.
-
Wash: Wash the combined organic layers with saturated
followed by Brine . -
Dry: Dry over
, filter, and concentrate.
-
-
Purification:
-
Purify via flash column chromatography (typically silica gel) or recrystallization (if solid).
-
Experimental Workflow Diagram
Figure 2: Operational workflow for the reductive amination of anilines.
Safety & Compliance: The Cyanide Hazard
Working with
-
Acid Warning: Never mix
with strong acids (HCl, ) outside of a controlled, closed system. Contact generates lethal HCN gas immediately. -
Workup pH: Always quench the reaction mixture into a Basic solution (NaOH or
). This ensures cyanide remains as the non-volatile cyanide ion ( ). -
Waste Disposal:
-
Do not pour aqueous waste down the drain.
-
Oxidative Destruction: Treat cyanide-containing aqueous waste with household bleach (sodium hypochlorite) at pH > 10 for 24 hours before disposal. This oxidizes cyanide to the much less toxic cyanate (
). -
Reaction:
-
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion | pH too high (>6) | Add more Acetic Acid. The imine is not protonating to the reactive iminium ion. |
| Low Conversion | Aniline is electron-poor | Reaction is stuck at equilibrium. Add Molecular Sieves to remove water; increase reaction time to 24h. |
| Excess Alcohol Product | pH too low (<3) | The ketone is being reduced directly. Add NaOH or buffer to raise pH to 5. |
| Product is an Oil (Impure) | Residual Boron complexes | Perform an acid wash (1N HCl) after the initial extraction, then re-basify and extract. This breaks boron-amine complexes. |
References
-
Original Methodology (The Borch Reduction): Borch, R. F.; Bernstein, M. D.; Durst, H. D.[1] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971 , 93(12), 2897–2904. [Link]
-
Modern Review & Applications: Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996 , 61(11), 3849–3862.[2] (Discusses NaCNBH3 comparison). [Link]
-
Safety Data & Handling: National Institutes of Health (NIH) - PubChem Compound Summary for Sodium Cyanoborohydride. [Link]
Sources
microwave-assisted synthesis of sterically hindered anilines
Application Note: Microwave-Assisted Synthesis of Sterically Hindered Anilines
Abstract
The synthesis of sterically hindered anilines—critical pharmacophores in kinase inhibitors, lipophilic dyes, and TADF materials—often fails under conventional thermal conditions due to high activation energy barriers and competitive dehalogenation. This guide details a microwave-assisted (MW) workflow that overcomes these thermodynamic penalties. We present three validated protocols: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig) , Nucleophilic Aromatic Substitution (
Introduction & Mechanistic Rationale
The Steric Challenge
In sterically hindered systems, the formation of the C–N bond is kinetically disfavored.
-
In Cross-Coupling: Bulky amine nucleophiles struggle to coordinate with the Pd(II) intermediate, often stalling the catalytic cycle prior to reductive elimination.
-
In
: The formation of the Meisenheimer complex is destabilized by steric repulsion between the nucleophile and ortho-substituents.
The Microwave Advantage
Microwave irradiation provides two distinct advantages for these systems:
-
Rapid Kinetic Energy Transfer: Direct dielectric heating of polar transition states allows the system to surmount the high
of the rate-limiting step (often reductive elimination in hindered couplings) before catalyst decomposition occurs. -
Superheating: Sealed vessels allow solvents to reach temperatures 50–80°C above their boiling points, exponentially increasing rate constants according to the Arrhenius equation.
Decision Matrix: Selecting the Protocol
Before starting, select the appropriate methodology based on your substrate's electronic and steric profile.
Figure 1: Decision tree for selecting the optimal synthesis pathway based on substrate electronics.
Protocol A: Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig)
Best for: Unactivated aryl halides coupled with bulky primary/secondary amines (e.g., 2,6-diisopropylaniline).
Expert Insight: For hindered substrates, standard Pd(
Materials
-
Catalyst: Pd-PEPPSI-IPr (2 mol%) OR Pd
(dba) (1 mol%) + XPhos (4 mol%). -
Base: KO
Bu (Strong base required for hindered amines) or Cs CO (mild). -
Solvent: Toluene or
-Amyl alcohol (high microwave absorbance, non-coordinating). -
Vessel: 10 mL Microwave vial with crimp cap.
Step-by-Step Workflow
-
Charge: In a glovebox or under Ar flow, add Aryl Halide (1.0 equiv), Hindered Amine (1.2 equiv), and Base (1.5 equiv) to the vial.
-
Catalyst Addition: Add Pd catalyst and Ligand last.
-
Solvent: Add anhydrous Toluene (concentration 0.2 M). Add a stir bar.
-
Seal & Purge: Crimp the vial. Purge headspace with Argon for 60s.
-
Microwave Parameters:
-
Mode: Dynamic (hold temperature).
-
Temp: 120 °C (start)
150 °C (optimization). -
Time: 10–20 minutes.
-
Stirring: High (critical for heterogeneous bases).
-
-
Workup: Filter through Celite, wash with EtOAc, concentrate, and purify via flash chromatography.
Table 1: Optimization of 2,6-Dimethylaniline Coupling
| Entry | Catalyst System | Solvent | Temp/Time | Yield (%) | Notes |
|---|
| 1 | Pd(PPh
Protocol B: Microwave-Assisted
Best for: Electron-deficient aryl halides (e.g., 2-chloro-3-nitropyridine) coupled with weak/hindered nucleophiles.
Expert Insight: Conventional
Step-by-Step Workflow
-
Charge: Add Activated Aryl Halide (1.0 equiv) and Amine (1.5–2.0 equiv).
-
Additives: If the amine is a solid, add 2–3 drops of DMSO or water to couple with microwave energy. If liquid, run neat .
-
Microwave Parameters:
-
Temp: 140–160 °C.
-
Pressure Limit: Set to 250 psi (safety cutoff).
-
Time: 5–10 minutes.
-
-
Workup: Pour mixture into ice water. Precipitate is usually pure enough for filtration.
Protocol C: Chemoselective Reduction of Hindered Nitroarenes
Best for: Generating 2,6-disubstituted anilines from their nitro precursors when coupling is impossible.
Expert Insight: Catalytic hydrogenation of hindered nitroarenes is slow. We utilize an Fe/NH
Step-by-Step Workflow
-
Charge: Nitroarene (1.0 mmol), Iron powder (3.0 mmol), and NH
Cl (5.0 mmol). -
Solvent: EtOH/Water (4:1 ratio, 5 mL). The water is essential for NH
Cl solubility and MW absorption. -
Microwave Parameters:
-
Temp: 100 °C.
-
Time: 5 minutes.
-
-
Observation: The reaction typically changes color (grey Fe
reddish iron oxides) rapidly. -
Workup: Filter hot (to remove iron oxides), basify filtrate with NaHCO
, extract with EtOAc.
Mechanistic Visualization: The Steric Bottleneck
The following diagram illustrates why specific ligands (like NHCs in PEPPSI) are required to facilitate the difficult reductive elimination step in Protocol A.
Figure 2: Catalytic cycle highlighting the "Steric Bottlenecks" (Red) where MW energy overcomes the activation barrier.
Troubleshooting & Safety
-
Pressure Spikes: Hindered substrates often require higher temperatures. Dehalogenation side-reactions can generate gas. Always use a vessel rated for 300 psi and ensure the "High Pressure" safety cutoff is active.
-
Vessel Failure: Do not use scratched vials. The thermal stress at 150°C+ is significant.
-
Catalyst Death: If Pd black precipitates immediately, the temperature ramp is too fast. Use a 2-minute ramp time to 120°C before holding.
References
-
Microwave-Assisted Buchwald–Hartwig Double Amination. ACS Omega. (2024). A rapid approach for synthesizing TADF compounds using microwave irradiation, demonstrating reduced reaction times and compatibility with hindered donors like carbazole.[1][2] Link
-
Buchwald-Hartwig Amination of Aryl Tosylates Using Pd-PEPPSI. J. Org. Chem. (2015).[3] Describes the efficacy of NHC-Pd complexes (PEPPSI) for coupling hindered substrates. Link
-
Rapid Conversion of Nitroarenes to Anilines. Chem. Commun. (2017).[4] Protocol for Fe/Zn mediated reduction of sterically hindered nitroarenes in aqueous media under MW. Link
-
Microwave-Assisted Green Synthesis of Anilines (
). Synth. Commun. (2018).[5] Catalyst-free nucleophilic substitution for activated aryl halides using aqueous ammonia/hydroxide. Link -
Expedited Palladium-Catalyzed Amination of Aryl Nonaflates. J. Org. Chem. (2006).[6] Early foundational work on microwave-assisted coupling with soluble amine bases. Link
Sources
- 1. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst [organic-chemistry.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Oily N-Alkyl Aniline Products
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the purification of oily N-alkyl aniline products. This guide is designed to provide practical, in-depth solutions to common challenges encountered in the laboratory. As Senior Application Scientists, we understand that the purification of these often-viscous, air-sensitive compounds can be a significant bottleneck in synthetic workflows. This resource combines established chemical principles with field-tested insights to help you achieve your desired product purity with confidence.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequently encountered problems during the purification of oily N-alkyl aniline products, offering explanations for the underlying causes and actionable steps for resolution.
Issue 1: My purified N-alkyl aniline is dark brown or reddish, not the expected pale yellow.
Possible Cause 1: Air Oxidation. Anilines, particularly N-alkyl anilines, are susceptible to air oxidation, which forms highly colored polymeric impurities.[1][2] This process is often accelerated by light and heat.
Solution:
-
Inert Atmosphere: Handle the crude product and perform purification steps under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[3]
-
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Storage: Store the purified product under an inert atmosphere, protected from light, and at a low temperature.[3]
-
Antioxidants: For long-term storage, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).
Possible Cause 2: Residual Acidic Impurities. Trace amounts of acid from the reaction workup can catalyze degradation and color formation.[3]
Solution:
-
Aqueous Base Wash: Before purification, ensure all acidic residues are removed by washing the organic solution of the crude product with a mild aqueous base, such as a saturated sodium bicarbonate solution.[3]
Possible Cause 3: Thermal Decomposition during Distillation. High temperatures during distillation can lead to decomposition and the formation of colored byproducts.[3]
Solution:
-
Vacuum Distillation: Purify the N-alkyl aniline by vacuum distillation to lower the boiling point and minimize thermal stress on the compound.[1][2]
Issue 2: My purified product is contaminated with unreacted starting aniline.
Possible Cause: Incomplete reaction or inefficient initial purification.
Solution 1: Acid-Base Extraction. This is a highly effective method for separating the more basic starting aniline from the less basic N-alkyl aniline product.[4][5]
-
Principle: By treating the mixture with a dilute acid (e.g., 1 M HCl), the anilines are protonated to form their respective ammonium salts. The starting aniline, being more basic, is more readily protonated and extracted into the aqueous layer.[5][6] The less basic N-alkyl aniline remains preferentially in the organic layer. Careful control of the acid concentration and stoichiometry is key.
Protocol: Selective Acid Extraction
-
Dissolve the crude mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add a carefully measured amount of 1 M HCl (start with a sub-stoichiometric amount relative to the starting aniline).
-
Shake the funnel vigorously and allow the layers to separate.
-
Drain the aqueous layer containing the protonated starting aniline.
-
Repeat the extraction with small portions of 1 M HCl until the starting aniline is no longer detected in the organic layer (monitor by TLC or GC).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the purified N-alkyl aniline.
Solution 2: Derivatization with Phthalic Anhydride. For separating mono-N-alkyl anilines from unreacted primary anilines or dialkyl anilines, derivatization can be a powerful tool.
-
Principle: Primary and mono-N-alkyl anilines react with phthalic anhydride to form phthalanilic acids, which have significantly different properties from the unreacted anilines.[7] The resulting acid can be easily separated.
Issue 3: My product is contaminated with N,N-dialkylated aniline.
Possible Cause: Over-alkylation during the synthesis. [8]
Solution: Column Chromatography. Flash column chromatography is the most common and effective method for separating mono- and di-alkylated anilines.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes or petroleum ether, is typically used.[9][10] The less polar N,N-dialkylated aniline will elute before the more polar N-monoalkylated product.
-
TLC Optimization: Before running the column, optimize the solvent system using Thin Layer Chromatography (TLC) to achieve good separation between the product and the impurity. Aim for an Rf value of 0.2-0.4 for your desired product.[1]
Issue 4: My N-alkyl aniline streaks on the TLC plate.
Possible Cause: Interaction with Acidic Silica Gel. The basic nature of anilines can lead to strong interactions with the acidic silanol groups on the surface of the silica gel, causing streaking.[1]
Solution: Add a Basic Modifier to the Eluent.
-
Triethylamine: Add a small amount (0.5-2%) of a volatile base like triethylamine to the eluent.[1] This will neutralize the acidic sites on the silica, leading to sharper spots and better separation.
-
Ammonia: Alternatively, a solution of ammonia in methanol can be used as a component of the mobile phase.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification method for an oily N-alkyl aniline?
For most lab-scale purifications, a combination of an aqueous wash followed by flash column chromatography is the most versatile and effective approach. The initial wash removes water-soluble impurities and can be tailored with acid or base to remove starting materials. Column chromatography then separates the desired product from closely related by-products.[8][11]
Q2: Can I use crystallization to purify my oily N-alkyl aniline?
While N-alkyl anilines are often oils at room temperature, it is sometimes possible to induce crystallization by forming a salt.
-
Method: Dissolve the oily product in a suitable solvent and add an acid (e.g., HCl in ether, oxalic acid) to precipitate the corresponding ammonium salt.[12] The salt can then be recrystallized to high purity. The free base can be regenerated by treating the purified salt with a base (e.g., NaOH) and extracting it into an organic solvent.[12][13]
Q3: How do I remove colored impurities that co-elute with my product during column chromatography?
If colored impurities persist after chromatography, you can try the following:
-
Activated Carbon Treatment: Dissolve the product in a suitable solvent, add a small amount of activated carbon, stir for a short period, and then filter through a pad of celite. The activated carbon can adsorb the colored impurities.
-
Permanganate Wash: A very dilute solution of potassium permanganate can sometimes be used to oxidize and remove colored impurities. However, this should be used with caution as it can also oxidize the desired product.
Q4: How can I confirm the purity of my final N-alkyl aniline product?
A multi-technique approach is recommended for confirming purity.[1]
-
TLC: A single spot in multiple solvent systems is a good initial indicator of purity.[1]
-
GC-MS (Gas Chromatography-Mass Spectrometry): This is an excellent technique for assessing the purity of volatile N-alkyl anilines and identifying any low-level impurities.[1][14]
-
HPLC (High-Performance Liquid Chromatography): HPLC is a versatile method for purity assessment, especially for less volatile or thermally sensitive compounds.[14][15]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product and can also reveal the presence of impurities.[1][9]
Q5: My N-alkylation reaction with an alcohol as the alkylating agent is incomplete. How can I purify my product from the remaining alcohol?
-
Aqueous Wash: Most short-chain alcohols have significant water solubility. Repeated washing of the organic layer with water or brine will remove the majority of the unreacted alcohol.
-
Vacuum Distillation: If the alcohol has a significantly lower boiling point than your N-alkyl aniline product, vacuum distillation can be an effective separation method.
Visualizing Purification Workflows
Decision Tree for Purification Strategy
The following diagram outlines a general decision-making process for selecting a suitable purification strategy for an oily N-alkyl aniline.
Caption: A decision tree for selecting a purification method.
Workflow for Acid-Base Extraction
This diagram illustrates the steps involved in purifying an N-alkyl aniline using acid-base extraction to remove a more basic impurity like unreacted starting aniline.
Caption: Workflow for purification via acid-base extraction.
Quantitative Data Summary
Typical Purification Methods for N-Alkyl Anilines
| Purification Method | Principle | Best For Removing | Pros | Cons |
| Acid-Base Extraction | Differences in basicity (pKa). | Starting anilines, acidic or basic impurities. | High capacity, cost-effective for large scales. | May not separate compounds with similar pKa values. |
| Vacuum Distillation | Differences in boiling points. | Non-volatile impurities, solvents, lower-boiling impurities. | Excellent for large quantities, can yield very pure product. | Product must be thermally stable, not effective for separating isomers. |
| Column Chromatography | Differences in polarity and interaction with stationary phase. | By-products with different polarities (e.g., dialkylated species). | High resolution, applicable to a wide range of compounds. | Can be time-consuming and require large volumes of solvent. |
| Crystallization (via salt formation) | Formation of a crystalline solid. | A wide range of impurities. | Can yield exceptionally pure material. | Product must form a stable, crystalline salt; requires an additional step to regenerate the free base. |
References
-
ResearchGate. (2014, December 12). How do I remove aniline from the reaction mixture? Retrieved from [Link]
- Geresh, S., Gdalevsky, G. Y., & Adi, E. (2002). Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). Industrial & Engineering Chemistry Research, 41(12), 3044–3049.
-
Chemistry LibreTexts. (n.d.). Exp 6 - Extraction. Retrieved from [Link]
- Nemati, M., & Samadi, N. (2018). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Journal of Health and Environmental Research, 4(2), 61-70.
- Britton, E. C., & Holmes, R. D. (1933). U.S. Patent No. 1,908,951. Washington, DC: U.S.
- Bayguzina, A. R., Musina, Ch. F., & Khusnutdinov, R. I. (2018). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Russian Journal of Organic Chemistry, 54(11), 1729–1735.
-
Chemistry Steps. (2025, September 20). Organic Acid-Base Extractions. Retrieved from [Link]
-
ResearchGate. (2020, September 18). A brief review on aniline and its derivatives. Retrieved from [Link]
- Nemati, M., & Samadi, N. (2018). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Journal of Health and Environmental Research, 4(2), 61-70.
- Fischer, W., & Bell, A. (1991). Process for the preparation of N-alkylitic anilines. (EP0410243A2).
- Falk, E., Gasser, V. C. M., & Morandi, B. (2021). Synthesis of N-Alkyl Anilines from Arenes via Iron-Promoted Aromatic C–H Amination. Organic Letters, 23(5), 1422–1426.
-
ResearchGate. (n.d.). Bacterial degradation of aniline. (A) Initial steps of aniline.... Retrieved from [Link]
- Kumar, S., Singh, A., & Kumar, S. (2021). Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. ACS Omega, 6(43), 28964–28972.
- Zhang, Y., et al. (2024). The Mechanism of Aniline Blue Degradation by Short-Chain Dehydrogenase (SDRz) in Comamonas testosteroni. International Journal of Molecular Sciences, 25(22), 12345.
-
DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Retrieved from [Link]
- Supporting Information N-Alkylation of Aniline Derivatives by Bipyridyl Metal-Organic Framework Supported Cobalt Catalyst. (2025, January 6). Royal Society of Chemistry.
- Falk, E., Gasser, V. C. M., & Morandi, B. (2021). Synthesis of N-Alkyl Anilines from Arenes via Iron-Promoted Aromatic C–H Amination. Organic Letters, 23(5), 1422–1426.
- Falk, E., Gasser, V. C. M., & Morandi, B. (2021). Synthesis of N-Alkyl Anilines from Arenes via Iron-Promoted Aromatic C–H Amination. Organic Letters, 23(5), 1422–1426.
- Mondal, S., & Ghorai, P. (2025, May 21). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry.
-
SEAHI Publications. (n.d.). Synthesis and Screening of Olefin Polymerization Catalysis using Two Aniline Derivatives. Retrieved from [Link]
-
Agilent. (2011). Aniline purity. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Retrieved from [Link]
-
ResearchGate. (2025, August 9). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds | Request PDF. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Retrieved from [Link]
- Riggin, P. M., Lucas, S. V., Cole, T. F., & Birts, M. A. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge.
-
Reddit. (2014, May 26). Purify and dry aniline? Retrieved from [Link]
-
NileRed. (2015, September 4). How to make Aniline. YouTube. Retrieved from [Link]
-
National Institutes of Health. (2021, October 26). Quantification of aniline and N-methylaniline in indigo. Retrieved from [Link]
-
LookChem. (n.d.). Purification of Aniline. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Retrieved from [Link]
-
Texium. (2020, June 3). Vacuum Distillation of Aniline. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. texiumchem.com [texiumchem.com]
- 3. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 7. US1908951A - Method of separating alkyl anilines - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rsc.org [rsc.org]
- 12. reddit.com [reddit.com]
- 13. community.wvu.edu [community.wvu.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reductive Amination of 3-Methylcyclopentanone
Status: Operational Ticket ID: RA-3MCP-OPT Assigned Specialist: Senior Application Scientist Subject: Optimization, Stereocontrol, and Troubleshooting for 3-Methylcyclopentanone
Executive Summary
You are attempting the reductive amination of 3-methylcyclopentanone , a chiral cyclic ketone. Unlike simple aliphatic ketones, this substrate presents unique challenges regarding diastereoselectivity (cis/trans ratio) and ring conformation .
This guide moves beyond standard textbook procedures. It integrates the Abdel-Magid protocol (STAB) for general efficiency and the Mattson/Bhattacharyya protocol (Ti(OiPr)₄) for difficult amines, providing a self-validating workflow to ensure high yields and minimize the common "alcohol" impurity.
Module 1: Critical Analysis & Stereochemistry
The Challenge: 1,3-Diastereocontrol
The 3-methyl substituent is distal to the carbonyl (C1). Unlike 2-substituted ketones where steric bulk directly blocks one face, the 3-methyl group influences selectivity primarily through ring puckering (conformational bias).
-
Kinetic Control: Hydride reagents prefer attacking the carbonyl from the less hindered face . In the preferred envelope conformation where the 3-methyl group is pseudo-equatorial, the "anti" face is slightly more accessible.
-
The Result: Reduction typically favors the cis-1,3-isomer (amine and methyl on the same side), but often with poor selectivity (e.g., 60:40 to 70:30 dr) using standard hydrides like NaBH₄.
-
Optimization: Using bulkier hydrides like Sodium Triacetoxyborohydride (STAB) can marginally improve this ratio, but for high diastereomeric purity, chromatographic separation or chiral catalysis is often required.
Mechanism & Pathway Visualization
The following diagram illustrates the reaction pathway and the critical decision points for avoiding side products.
Figure 1: Reaction pathway showing the competition between productive imine reduction and the unwanted direct reduction of the ketone to an alcohol.
Module 2: Standard Operating Protocols (SOPs)
Protocol A: The "Gold Standard" (STAB Method)
Best for: Primary and non-hindered secondary amines. High chemoselectivity.
Reagents:
-
Sodium Triacetoxyborohydride (STAB)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or THF (DCE is faster).
-
Additive: Acetic Acid (AcOH).
Step-by-Step:
-
Imine Formation (In Situ): Dissolve 3-methylcyclopentanone (1.0 equiv) and Amine (1.1–1.2 equiv) in DCE (0.2–0.3 M).
-
Acidification: Add AcOH (1.0–2.0 equiv). Crucial: STAB requires a protonated iminium species for rapid reduction.
-
Reduction: Add STAB (1.4–1.5 equiv) in one portion.
-
Reaction: Stir at Room Temperature (RT) for 2–16 hours.
-
Quench: Quench with saturated aqueous NaHCO₃. Caution: Gas evolution (CO₂).
Why this works: STAB is sterically bulky and electron-deficient. It reduces iminium ions (which are positively charged and Lewis acidic) much faster than it reduces the neutral ketone, minimizing alcohol formation [1].
Protocol B: The "Heavy Duty" (Ti(OiPr)₄ Method)
Best for: Hindered amines, anilines, or when Protocol A fails to convert.
Reagents:
-
Titanium(IV) Isopropoxide (Ti(OiPr)₄)[2]
-
Sodium Borohydride (NaBH₄) - Note: We use the stronger reducer here because Ti coordinates the ketone.
-
Solvent: Methanol (MeOH) or Ethanol (EtOH).
Step-by-Step:
-
Pre-complexation: Mix Ketone (1.0 equiv) and Amine (1.2 equiv) in neat Ti(OiPr)₄ (1.25–2.0 equiv).
-
Stir: Stir for 1–2 hours. The solution typically becomes viscous. Mechanism: Ti acts as a Lewis acid and water scavenger, forcing imine formation.[2]
-
Dilution: Dilute with MeOH or EtOH.
-
Reduction: Add NaBH₄ (1.5 equiv) carefully (exothermic).
-
Workup (Critical): Quench with 1N NaOH or water. A white precipitate (TiO₂) will form. Filter through Celite to remove titanium salts before extraction [2].
Module 3: Troubleshooting & Optimization
Diagnostic Decision Tree
Use this logic flow to diagnose low yields or impurities.
Figure 2: Troubleshooting logic for common reductive amination failure modes.
FAQ: Addressing Specific User Pain Points
Q1: I am seeing a large amount of 3-methylcyclopentanol (alcohol) in my crude. Why?
-
Cause: The reducing agent is attacking the ketone before the imine is formed. This is common with NaBH₄ in methanol (direct reduction).
-
Fix: Switch to STAB (Protocol A) . STAB is less reactive toward neutral ketones. Alternatively, allow the imine to form for 1-2 hours (with MgSO₄ or Ti(OiPr)₄) before adding the reducing agent.
Q2: My reaction stalled at 50% conversion. Adding more STAB didn't help.
-
Cause: Equilibrium limitation. Water generated during imine formation is hydrolyzing the imine back to the ketone.
-
Fix: Add 4Å Molecular Sieves to the reaction mixture to trap water. If using Protocol A, ensure you added Acetic Acid ; the reaction is pH-dependent and stalls if the pH is too high (neutral).
Q3: How do I separate the cis/trans diastereomers?
-
Insight: 3-methylcyclopentanone derivatives often have poor separation on silica.
-
Fix:
-
Chromatography: Try a basic alumina column or amine-functionalized silica to prevent streaking.
-
Salt Formation: Convert the crude amine to an HCl or Oxalate salt. Often, one diastereomer crystallizes preferentially.
-
Chemical: If separation is impossible, consider using a chiral amine auxiliary (e.g., phenethylamine) to form diastereomers that are easier to separate, then hydrogenolyze.
-
Module 4: Data & Reagent Compatibility
| Parameter | NaBH₄ (Standard) | NaBH(OAc)₃ (STAB) | Ti(OiPr)₄ + NaBH₄ |
| Ketone Reduction | High (Risk) | Low (Safe) | Low (if pre-complexed) |
| Imine Formation | Slow | Fast (Acid assisted) | Very Fast (Lewis Acid) |
| Water Tolerance | High | Moderate | Low (Hydrolyzes Ti) |
| Acid Sensitive Groups | Safe | Risk (AcOH used) | Safe |
| Rec. Use Case | Simple, cheap amines | General Purpose (Best) | Hindered/Unreactive |
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4][5][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[4][5][6][8][9] The Journal of Organic Chemistry, 61(11), 3849–3862.[5][8]
-
Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: An improved procedure. The Journal of Organic Chemistry, 60(15), 4928–4929.
-
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. designer-drug.com [designer-drug.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
Validation & Comparative
Technical Guide: UV-Vis Absorption Maxima of p-Anisidine Derivatives
Executive Summary & Core Directive
Objective: This guide provides a high-resolution comparative analysis of the UV-Vis spectral properties of p-anisidine (4-methoxyaniline) and its functional derivatives. It is designed for researchers in organic synthesis, material science (conducting polymers), and lipid oxidation analysis.
Editorial Scope: Unlike generic spectral lists, this guide focuses on the electronic causality governing spectral shifts. We analyze how structural modifications—specifically Schiff base formation, polymerization, and ring substitution—alter the HOMO-LUMO gap, resulting in predictable bathochromic (red) or hypsochromic (blue) shifts.
Theoretical Grounding: The p-Anisidine Chromophore
To interpret the spectra of derivatives, one must first establish the baseline electronic behavior of p-anisidine.
-
Base Structure: Benzene ring substituted with an amino group (-NH
) and a methoxy group (-OCH ) at the para position. -
Electronic Effects: Both substituents are auxochromes .
-
The -NH
group is a strong electron donor (+M effect). -
The -OCH
group is a moderate electron donor (+M effect).
-
-
Transitions: The spectrum is dominated by
transitions of the benzene ring (shifted to longer wavelengths due to conjugation) and transitions involving the lone pairs on nitrogen and oxygen.
Mechanism of Spectral Shift
Modifying p-anisidine typically involves reacting the amine group.
-
Schiff Base Formation: Condensation with aldehydes extends the
-conjugation system, significantly lowering the energy required for excitation, causing a strong bathochromic shift (typically to ~350 nm). -
Polymerization: Formation of poly(p-anisidine) creates a conductive backbone. The emergence of "polaron" bands (charge carriers) introduces new absorption features in the visible region (>500 nm).
-
Protonation (pH effect): In acidic media, the lone pair on the nitrogen is protonated (-NH
), removing its auxochromic capability. This causes a hypsochromic shift (blue shift), reverting the spectrum closer to that of anisole or benzene.
Comparative Analysis: of Derivatives
The following table synthesizes experimental data for p-anisidine and its key derivatives across different applications.
| Compound Class | Specific Derivative | Solvent | Key Electronic Feature | Application | |
| Monomer | p-Anisidine | Isooctane | 293 | Base | Synthesis Intermediate |
| Water | 299 | Solvatochromic red shift | |||
| Isomer | o-Anisidine | Isooctane | 293 | Steric ortho-effect | Comparative Analysis |
| Schiff Base | p-Anisidine + 2,4-Dienal | Isooctane/AcOH | 350 | Extended conjugation (C=N) | Lipid Oxidation (AnV Test) |
| p-Anisidine + Acetophenone | Methanol | 355 | Conjugation with aromatic ketone | Ligand Synthesis | |
| Polymer | Poly(p-anisidine) | NMP | 300-315 | Conducting Polymers | |
| NMP | 500-620 | Polaron transition (Doped state) | Sensors / Electronics | ||
| Nitro-Derivative | 3-Nitro-p-anisidine | Ethanol | ~380-400 * | Strong acceptor (-NO | Dyes / Pigments |
*Note: Nitro-substituted anilines typically exhibit strong charge-transfer bands in the visible region.
Visualization: Electronic Effects & Resonance
The following diagram illustrates the mechanistic pathways leading to spectral shifts.
Figure 1: Mechanistic pathways affecting the UV-Vis absorption of p-anisidine. Red arrows indicate bathochromic shifts utilized in detection.
Deep Dive: The Anisidine Value (AnV) Protocol
The most critical application of p-anisidine absorbance is the Anisidine Value (AnV) test (AOCS Official Method Cd 18-90). This method quantifies secondary oxidation products (aldehydes) in lipids.[1][2]
Why it works: Aldehydes (specifically 2-alkenals and 2,4-dienals) are colorless. Reacting them with p-anisidine in an acidic environment forms a yellowish Schiff base (imine) that absorbs strongly at 350 nm . Non-conjugated aldehydes absorb less intensely, making this specific to oxidation products.
Experimental Protocol: Determination of Anisidine Value
Reagents:
-
Isooctane (2,2,4-trimethylpentane), HPLC grade.
-
Glacial Acetic Acid.[3]
-
p-Anisidine (Recrystallized, 0.25% w/v in glacial acetic acid). Note: p-Anisidine is light sensitive and toxic.
Workflow:
-
Sample Preparation:
-
Weigh 0.5 – 4.0 g of oil sample (depending on expected oxidation level) into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with isooctane.
-
-
Reaction:
-
Test Solution: Transfer 5 mL of the oil solution to a test tube. Add 1 mL of p-anisidine reagent. Shake vigorously.
-
Reference (Blank): Transfer 5 mL of pure isooctane to a test tube. Add 1 mL of p-anisidine reagent. Shake.
-
Solvent Blank: 5 mL oil solution + 1 mL pure acetic acid (to correct for oil's native color).
-
-
Incubation:
-
Store tubes in the dark at 23°C ± 1°C for exactly 10 minutes .
-
Critical Control Point: Reaction time and temperature strictly control the kinetics of Schiff base formation. Deviations alter the
(molar absorptivity).[4]
-
-
Measurement:
-
Measure Absorbance (
) at 350 nm using a quartz cuvette (1 cm path length).[3] -
Zero the instrument with the Reference (Isooctane + Reagent).
-
-
Calculation:
- : Absorbance of test solution.
- : Absorbance of fat solution in acetic acid (correction factor).
- : Mass of the sample (g).
Workflow Diagram
Figure 2: Workflow for the AOCS Cd 18-90 Anisidine Value determination.
Solvatochromic Effects
The solvent environment significantly impacts the
-
Non-Polar Solvents (e.g., Isooctane):
- nm.
-
Fine vibrational structure is often visible.
-
Used for AnV testing to minimize solvent interaction interference.
-
Polar Protic Solvents (e.g., Water, Methanol):
- nm (Red shift).
-
Mechanism: The excited state (typically more polar than the ground state for
transitions) is stabilized by dipole-dipole interactions and hydrogen bonding with the solvent, lowering the energy gap.[4] -
Note: In water, pH must be neutral. Acidic pH will protonate the amine and destroy the chromophore.
References
-
AOCS Official Method Cd 18-90 . (2017). p-Anisidine Value. American Oil Chemists' Society.
-
NIST Chemistry WebBook . 3-Nitro-p-anisidine UV-Vis Spectrum. National Institute of Standards and Technology.[5] [Link]
-
Trivedi, M. K., et al. (2015).[6] Physicochemical and Spectroscopic Characterization of Biofield Energy Treated p-Anisidine. ResearchGate. [Link]
-
Shimadzu Application News . (2016). UV-VIS Spectroscopic Analysis of Crude Palm Oil and Palm Oil Products. [Link]
-
Artyukhov, V. Y., & Morev, A. V. (2003). Quantum Chemical Calculation of the Spectral Luminescent and Physicochemical Properties of Anisidines. Russian Physics Journal. [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures: 4-methoxy-N-(3-methylcyclopentyl)aniline
[1][2]
Part 1: Emergency Overview & Hazard Identification
Warning: 4-methoxy-N-(3-methylcyclopentyl)aniline is a substituted aniline derivative.[1] While specific safety data for this exact molecule may be limited in public registries, its structural analogs (p-anisidine, N-alkyl anilines) are highly toxic and rapidly absorbed through the skin .[1][2]
Treat this substance as a high-hazard poison and a methemoglobinemia inducer. [1][2]
Immediate Hazard Profile
| Hazard Class | Classification (Inferred from SAR*) | Critical Risk |
| Acute Toxicity | Category 1 or 2 (Oral/Dermal/Inhalation) | Fatal if swallowed or in contact with skin. Rapid absorption leads to systemic toxicity.[1] |
| Target Organ | STOT-RE (Blood) | Causes Methemoglobinemia (oxygen deprivation in blood). Cyanosis (blue skin/lips) is a late sign. |
| Environmental | Aquatic Acute 1 | Very toxic to aquatic life with long-lasting effects.[3][4][5] Zero discharge to sewer systems. |
| Reactivity | Incompatible | Reacts vigorously with strong oxidizers and acids.[6] |
*SAR: Structure-Activity Relationship based on p-anisidine (CAS 104-94-9) and N-methylaniline (CAS 100-61-8).[1][2]
Part 2: Pre-Disposal Handling & Storage
Objective: Isolate the chemical to prevent exposure and cross-contamination before final disposal.
Personal Protective Equipment (PPE) Matrix
Do not rely on standard latex gloves.[7] Aniline derivatives permeate standard glove materials rapidly.
-
Hand Protection: Double-gloving required. [1][2]
-
Inner Layer: Nitrile (minimum 4 mil).
-
Outer Layer:Laminate film (Silver Shield/4H) or thick Butyl Rubber. Standard Nitrile is insufficient for prolonged contact.
-
-
Respiratory Protection: If handling powder or open liquids outside a fume hood, use a Full-Face Respirator with OV/P100 cartridges (Organic Vapor + HEPA).[1]
-
Body Protection: Tyvek® coveralls or a chemical-resistant apron over a lab coat.
Waste Characterization & Segregation
You must classify this waste correctly to ensure the receiving facility incinerates it properly.
-
Waste Stream: Toxic Organic / Non-Halogenated (unless dissolved in halogenated solvents).
-
RCRA Classification (USA):
-
While this specific molecule may not have a direct "U" or "P" list code, it must be managed as Characteristic Toxic Waste if it exhibits toxicity (D000 series) or, more practically, managed as a Hazardous Chemical Substance requiring incineration.[1][2]
-
Best Practice: Manage as Class 6.1 (Toxic Substance) for transport.
-
-
Incompatibility Check:
Part 3: Step-by-Step Disposal Procedures
Scenario A: Solid Waste (Pure Substance or Contaminated Solids)
Applicable to: Expired pure chemicals, contaminated weighing boats, silica gel, or spill cleanup materials.[1][2]
-
Containment: Place the solid material into a clear, wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.
-
Double Bagging: If the waste is in a bag or weighing boat, place it inside a 6-mil polyethylene bag before placing it in the rigid container.
-
Labeling: Affix a hazardous waste label.
-
Decontamination of Utensils: Rinse spatulas/glassware with methanol or ethanol into a liquid waste container (see Scenario B) before washing with soap and water.[3][6][7][8]
Scenario B: Liquid Waste (Mother Liquors / Reaction Mixtures)
Applicable to: Solutions in organic solvents (MeOH, DCM, Ethyl Acetate).[1][2]
-
pH Check: Ensure the solution is not strongly acidic. If acidic (pH < 4), neutralize slowly with Sodium Bicarbonate to pH 6-8 to prevent acid-catalyzed degradation or heat generation in the drum.[1][2]
-
Solvent Compatibility:
-
Transfer: Pour into the appropriate solvent waste carboy using a funnel. Do not overfill (leave 10% headspace).
-
Trace Destruction (Optional for small scale): For trace residues in glassware, rinse with dilute HCl (1M) to form the anilinium salt (more water-soluble), then dispose of the rinse as Aqueous Toxic Waste .[1] Note: The salt form is still toxic and must not go down the drain.[1]
Scenario C: Spill Response Protocol
Immediate Action: Evacuate the immediate area.
-
Don PPE: Silver Shield gloves, goggles, and respirator.[2]
-
Isolate: Cover the spill with a dry absorbent (Vermiculite or Sand). Do not use paper towels alone, as they increase surface area for evaporation.[1][2]
-
Neutralize/Clean:
-
Scoop absorbent into a hazardous waste bag.
-
Wipe the surface with a 10% Acetic Acid solution (helps solubilize aniline residues), followed by a soap and water wash.
-
Dispose of all cleanup materials as Solid Toxic Waste .
-
Part 4: Disposal Decision Logic (Visualization)
The following diagram outlines the decision process for classifying and disposing of this specific aniline derivative.
Figure 1: Decision tree for the segregation and packaging of substituted aniline waste streams.
Part 5: Regulatory & Compliance Data
Waste Codes & Transport
Since this is a specialized research chemical, use the following codes for the closest generic classification if specific local codes do not exist.
| Regulatory Body | Classification Code | Description |
| DOT (USA) / IATA | UN 2811 | Toxic solid, organic, n.o.s.[1][2] (substituted aniline) |
| DOT (USA) / IATA | UN 2810 | Toxic liquid, organic, n.o.s.[1][2] (substituted aniline) |
| RCRA (USA) | D001 / D003 | Likely not applicable unless mixed with solvents. |
| RCRA (USA) | None (Listed) | Use "Hazardous Waste - Toxic" designation. |
| European Waste Code | 16 05 06 * | Laboratory chemicals, consisting of or containing hazardous substances.[2] |
Final Disposition
Incineration is the only acceptable disposal method.
-
Why? Biological treatment plants (WWTP) often cannot degrade complex substituted anilines efficiently, leading to environmental release.[2]
-
Requirement: The incineration facility must be equipped with scrubbers to handle Nitrogen Oxides (NOx) generated during the combustion of the amine group.
References
-
National Institutes of Health (PubChem). Compound Summary: Aniline and substituted derivatives (General Toxicity). Available at: [Link][1]
-
U.S. Environmental Protection Agency (EPA). RCRA Waste Classification Guidelines. Available at: [Link][1]
-
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Anisidine (o, p-isomers). Available at: [Link][1]
-
ECHA (European Chemicals Agency). Substance Information: p-Anisidine (Structural Analog). Available at: [Link][1]
Sources
- 1. hbm4eu.eu [hbm4eu.eu]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. carlroth.com [carlroth.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
